3-Amino-2-(oxan-4-yl)propanoic acid

Peptidomimetic design Conformational constraint Regioisomer selectivity

3-Amino-2-(oxan-4-yl)propanoic acid (CAS 1525081-33-7) is a non-proteinogenic β-amino acid derivative with molecular formula C₈H₁₅NO₃ and molecular weight 173.21 g/mol. The compound features a tetrahydropyran (oxane) ring at the β-position of the propanoic acid backbone, with the amino group located at the α-carbon relative to the carboxylic acid.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B13303255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(oxan-4-yl)propanoic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COCCC1C(CN)C(=O)O
InChIInChI=1S/C8H15NO3/c9-5-7(8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyFAUKUPABWCXQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(oxan-4-yl)propanoic Acid: Structural Identity and Procurement Baseline


3-Amino-2-(oxan-4-yl)propanoic acid (CAS 1525081-33-7) is a non-proteinogenic β-amino acid derivative with molecular formula C₈H₁₅NO₃ and molecular weight 173.21 g/mol . The compound features a tetrahydropyran (oxane) ring at the β-position of the propanoic acid backbone, with the amino group located at the α-carbon relative to the carboxylic acid [1]. As a conformationally constrained amino acid building block, it serves primarily as a synthetic intermediate or scaffold in medicinal chemistry and peptidomimetic design programs [2].

Why In-Class Oxanyl–Amino Acid Analogs Cannot Be Interchanged with 3-Amino-2-(oxan-4-yl)propanoic acid


The tetrahydropyranyl–amino acid chemical space contains multiple regioisomeric and stereochemical variants that differ critically in the relative positioning of the amino group, carboxylic acid, and oxane ring . These positional permutations produce distinct hydrogen-bond donor/acceptor geometries, rotatable bond counts, and spatial presentation of the constrained cyclic ether, each of which can alter molecular recognition at biological targets or reactivity in downstream coupling chemistry [1]. Procurement without precise structural specification therefore risks selecting a regioisomer or stereoisomer with a fundamentally different conformational profile—even when molecular formula and molecular weight are identical—as demonstrated by the distinct physicochemical profiles quantified in Section 3.

Quantitative Differentiation Evidence: 3-Amino-2-(oxan-4-yl)propanoic acid vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Amino-2-(oxan-4-yl)propanoic acid vs. 3-Amino-3-(oxan-4-yl)propanoic acid

3-Amino-2-(oxan-4-yl)propanoic acid (CAS 1525081-33-7) differs from its closest regioisomer 3-amino-3-(oxan-4-yl)propanoic acid (CAS 1604466-99-0) in the position of the amino group: α-carbon (C2) vs. β-carbon (C3) relative to the carboxylic acid . Computational predictions indicate distinct physicochemical profiles: the target compound shows a predicted LogP of −0.44 versus −0.70 for the 3-amino-3-yl regioisomer (ΔLogP = +0.26 log units), and topological polar surface area (TPSA) of 72.55 Ų versus 81.30 Ų (ΔTPSA = −8.75 Ų) . These differences reflect altered hydrogen-bonding capacity and lipophilicity arising from the different spatial relationship between the amino and carboxyl groups.

Peptidomimetic design Conformational constraint Regioisomer selectivity

Free Base vs. Hydrochloride Salt: Solubility and Handling Differentiation

3-Amino-2-(oxan-4-yl)propanoic acid is commercially available as both the free base (CAS 1525081-33-7, MW 173.21) and the hydrochloride salt (CAS 1955554-62-7, MW 209.67) [1]. The hydrochloride form is explicitly documented to enhance aqueous solubility and stability compared to the free base, facilitating handling and storage for synthetic applications [1]. The free base offers a neutral species suitable for direct coupling reactions without the need for base pre-treatment to neutralize the hydrochloride counterion .

Salt selection Formulation development Solubility enhancement

Chiral Resolution: (2R) vs. (2S) Enantiomers of 3-Amino-2-(oxan-4-yl)propanoic acid

The α-carbon (C2) of 3-amino-2-(oxan-4-yl)propanoic acid is a chiral center, giving rise to (2R) and (2S) enantiomers . The racemic mixture (CAS 1525081-33-7) is available as a cost-effective screening scaffold, while enantiomerically pure forms—(2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS 1207447-38-8) and the corresponding (2S)-enantiomer—are documented as separate commercial entities with distinct catalog numbers and pricing reflecting the added cost of chiral resolution or asymmetric synthesis [1].

Chiral amino acids Stereoselective synthesis Enantiomeric purity

Backbone Homologation: 3-Amino-2-(oxan-4-yl)propanoic acid vs. 2-Amino-2-(oxan-4-yl)acetic acid (Glycine Analog)

The target compound differs from 2-amino-2-(oxan-4-yl)acetic acid (CAS 53284-84-7, MW 159.18) by one additional methylene unit in the amino acid backbone, making it a β-amino acid derivative rather than an α-amino acid glycine analog . This backbone homologation increases the molecular weight by 14.03 Da and extends the distance between the amino and carboxyl groups, altering the conformational flexibility and hydrogen-bonding geometry available for peptide backbone incorporation .

β-Amino acid scaffold Glycine derivatives Backbone extension

Protection Status: Fmoc/Boc-Protected Derivatives for Solid-Phase Peptide Synthesis Compatibility

3-Amino-2-(oxan-4-yl)propanoic acid is the unprotected parent scaffold from which Fmoc- and Boc-protected derivatives are generated for solid-phase peptide synthesis (SPPS) . Commercially available protected analogs include Fmoc-L-Ala(tetrahydropyran-4-yl)-OH (CAS 368866-34-6) and 2-N-Boc-amino-3-(4-tetrahydropyranyl)propionic acid . The unprotected parent compound supports solution-phase coupling strategies or custom protection schemes, offering greater synthetic flexibility compared to pre-protected off-the-shelf derivatives, at the cost of requiring an additional protection step .

Fmoc SPPS Peptide synthesis Protected amino acid building blocks

Optimal Application Scenarios for 3-Amino-2-(oxan-4-yl)propanoic acid Based on Differentiated Evidence


Peptidomimetic Lead Optimization Requiring Conformationally Constrained β-Amino Acid Building Blocks

Medicinal chemistry teams designing proteolytically stable peptide analogs should prioritize 3-amino-2-(oxan-4-yl)propanoic acid as a β-amino acid scaffold. The backbone extension (+1 –CH₂– vs. glycine-derived α-amino acid analogs) confers intrinsic resistance to aminopeptidase and carboxypeptidase degradation, as established in Section 3 (Evidence Item 4) . The racemic form enables initial SAR exploration, with enantiopure procurement available once the active configuration is identified (Evidence Item 3).

Solid-Phase Peptide Synthesis (SPPS) with Custom Protection Strategy Requirements

For laboratories maintaining in-house Fmoc- or Boc-protection capabilities, procuring the unprotected parent compound (free base, CAS 1525081-33-7) provides a cost-efficient single-inventory starting material for divergent synthesis routes, as documented in Section 3 (Evidence Item 5) . The predicted carboxylic acid pKa of 3.94 ± 0.10 supports selective protection under standard conditions. For teams prioritizing speed over flexibility, pre-protected Fmoc or Boc analogs are commercially available.

Regioisomer Selectivity Studies in Receptor-Targeted Compound Design

When developing ligands where the spatial orientation of the amino group relative to the oxane ring determines binding pocket complementarity, the 2-amino regioisomer (target compound) provides a distinctly different hydrogen-bonding geometry compared to the 3-amino regioisomer, as demonstrated by the TPSA difference of −8.75 Ų documented in Section 3 (Evidence Item 1) . Both regioisomers should be screened in parallel during fragment-based or scaffold-hopping campaigns to establish the optimal pharmacophoric arrangement.

Salt Form Selection for Parallel Chemistry or High-Throughput Synthesis Workflows

Procurement teams supporting automated parallel synthesis platforms should select the hydrochloride salt (CAS 1955554-62-7) when aqueous solubility and long-term storage stability are primary concerns, as documented in Section 3 (Evidence Item 2) [1]. Conversely, the free base is the preferred form for direct anhydrous coupling reactions where neutralization steps introduce workflow complexity. The quantified MW difference (+36.46 g/mol for the HCl adduct) requires corresponding adjustment in stoichiometric calculations.

Quote Request

Request a Quote for 3-Amino-2-(oxan-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.